molecular formula C17H20N8O B6534249 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide CAS No. 1058205-90-5

4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B6534249
CAS No.: 1058205-90-5
M. Wt: 352.4 g/mol
InChI Key: ZKIBWTQBWZWDFG-UHFFFAOYSA-N
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Description

The compound “4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .


Molecular Structure Analysis

The molecular structure of this compound is derived from the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . Detailed structural analysis would require more specific data or computational modeling which is not available in the current resources.

Mechanism of Action

This compound has been found to potently inhibit USP28, showing selectivity over other proteins like USP7 and LSD1 . It directly affects the protein levels of USP28, thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

Properties

IUPAC Name

N-(2-methylphenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-12-5-3-4-6-13(12)20-17(26)25-9-7-24(8-10-25)16-14-15(18-11-19-16)23(2)22-21-14/h3-6,11H,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIBWTQBWZWDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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